N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a benzo[d]thiazole ring fused with a pyrazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.
Introduction of Methyl Groups: Methylation of the benzo[d]thiazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, typically starting from hydrazine and a 1,3-diketone under reflux conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyrazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors, particularly those involved in cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors or as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- N-(benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the specific substitution pattern on the benzo[d]thiazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-8-5-6-9(2)13-11(8)17-15(21-13)18-14(20)12-10(3)7-16-19(12)4/h5-7H,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFGPHSQGGHQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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